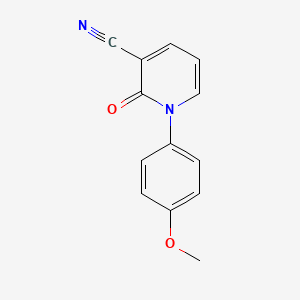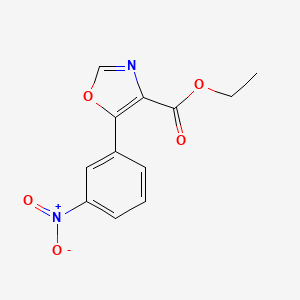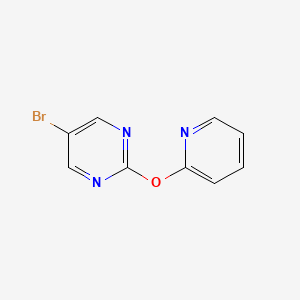
5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(2-Chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol (CMTT) is a thiol-containing heterocyclic compound that has been widely studied for its diverse applications in various scientific fields. CMTT is a non-toxic, colorless, and water-soluble compound, which makes it an ideal candidate for use in numerous research studies. CMTT has been used in a variety of applications, such as in organic synthesis, as an antioxidant, and as a protective agent in biological systems.
Scientific Research Applications
Corrosion Inhibition
The triazole derivative, specifically mentioned in corrosion studies, exhibits significant efficiency as a corrosion inhibitor for mild steel in acidic environments. This efficiency is attributed to its ability to form a protective layer on the metal surface, significantly reducing the rate of corrosion in both hydrochloric acid and sulfuric acid solutions. The adsorption of the compound follows Langmuir's adsorption isotherm, indicating a strong and specific interaction with the steel surface, which contributes to its high inhibition efficiency (Lagrenée et al., 2002).
Antimicrobial Activity
Research into triazole compounds, including structures closely related to 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising antimicrobial properties. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various bacterial and fungal species. Their antimicrobial activity is attributed to the triazole nucleus, which interacts with biological targets in microorganisms, disrupting their normal function and leading to inhibition or death of the pathogen (Purohit et al., 2011).
Chemical Synthesis and Applications
The synthesis of novel compounds incorporating the triazole moiety, such as 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has been an area of significant interest. These compounds serve as key intermediates in the development of more complex molecules with potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry. The triazole ring is a versatile scaffold that can be modified to alter the physical, chemical, and biological properties of the resulting compounds, making it a valuable tool in synthetic chemistry (Bekircan et al., 2015).
properties
IUPAC Name |
3-(2-chlorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S/c1-13-8(11-12-9(13)14)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWADAKXAKNOFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354708 | |
| Record name | 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
80590-50-7 | |
| Record name | 5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)










![1-[3-(Methylthio)phenyl]methanamine](/img/structure/B1604444.png)

